molecular formula C21H24N4O2S B3005664 N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476431-49-9

N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B3005664
CAS RN: 476431-49-9
M. Wt: 396.51
InChI Key: XGWPWMSJUAVTJM-UHFFFAOYSA-N
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Description

The compound N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic molecule that may be of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related compounds involves catalyzed annulation and directed metalation reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives, which suggests that similar catalytic systems might be employed for the synthesis of the target compound . Additionally, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been shown to be a useful synthetic strategy, indicating that metalation could be a key step in the synthesis of N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide .

Molecular Structure Analysis

The structure and absolute configuration of benzamide derivatives have been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . These methods could be applied to determine the molecular structure of the target compound. The introduction of substituents adjacent to the amide group and the replacement of methoxy with hydroxy groups have been shown to significantly affect the planarity and three-dimensional configuration of such molecules .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substitution pattern on the benzene ring. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves an acid-catalyzed reaction, which could be relevant for the synthesis of the target compound, considering the presence of a methoxy group and a triazole ring in its structure . Moreover, the study of structure-affinity relationships in benzamide derivatives, as seen in the context of dopamine receptor ligands, can provide insights into the potential biological activity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, the dipole moment and reactivity of benzamide derivatives have been studied, which could suggest similar properties for N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide . The solubility, melting point, and stability of the compound could also be predicted based on the properties of structurally similar compounds discussed in the provided papers.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. For example, if the compound is volatile, it could pose a risk of inhalation. If it is reactive, it could pose a risk of chemical burns or reactions .

properties

IUPAC Name

N-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-15(2)28-21-24-23-19(25(21)17-8-6-5-7-9-17)14-22-20(26)16-10-12-18(27-3)13-11-16/h5-13,15H,4,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWPWMSJUAVTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

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